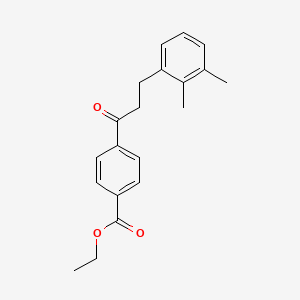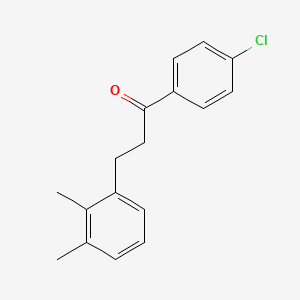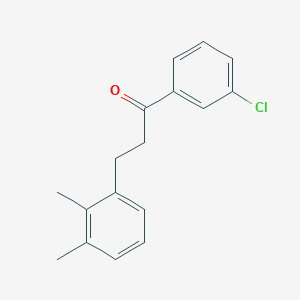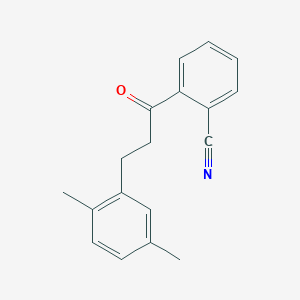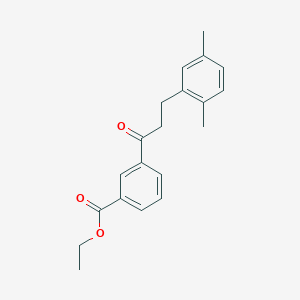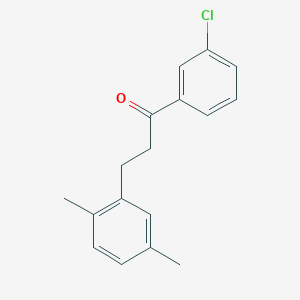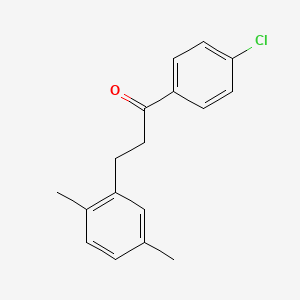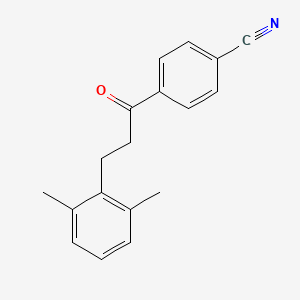
5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid
Vue d'ensemble
Description
The compound 5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid is a derivative of benzoic acid, which is a precursor to various pharmacologically active molecules. The presence of chloro and fluoro substituents on the phenyl ring suggests that this compound could be of interest in the synthesis of heterocyclic compounds, such as oxadiazoles, which have been shown to possess significant biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its potential properties and applications.
Synthesis Analysis
The synthesis of related compounds, specifically 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety, has been reported. These compounds were synthesized from 3-chloro-2-fluoro benzoic acid through a multistep reaction, which involved the formation of oxadiazole rings. The synthesis process was characterized by various spectroscopic methods, including IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . This suggests that a similar approach could be employed for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the synthesized oxadiazole derivatives was confirmed using spectroscopic techniques. These methods are crucial for determining the identity and purity of the synthesized compounds. The presence of specific functional groups and the overall molecular framework were elucidated, which is essential for understanding the chemical behavior and potential interactions of the compound . For this compound, similar analytical techniques would be used to analyze its molecular structure.
Chemical Reactions Analysis
The oxadiazole derivatives synthesized in the study were screened for their biological activities, which implies that they underwent chemical interactions with biological targets. The compounds exhibited anti-convulsant and anti-inflammatory activities, which were supported by in silico molecular docking studies. These studies targeted cyclooxygenase-2 and voltage-gated sodium channels, indicating that the compounds can interact with these proteins to exert their effects . The chemical reactivity of this compound could also be analyzed in a similar manner to predict its potential biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. For instance, the detection method for 4,5-dioxovaleric acid (DOVA) involved derivatization and high-performance liquid chromatography with fluorescence detection, indicating that the compound has specific absorbance and fluorescence characteristics . These properties are important for the study of the compound's behavior in biological systems and its potential role in disease mechanisms. The physical and chemical properties of this compound would likely be studied using similar analytical techniques to understand its stability, solubility, and reactivity.
Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
- Anticancer Drug Intermediates : A study by Zhang et al. (2019) focused on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for various biologically active anticancer drugs. The research established a rapid and efficient two-step synthesis method, optimizing the process and confirming the structure through spectral analysis (Zhang et al., 2019).
Pharmacological Evaluations
- Anticonvulsant and Anti-inflammatory Activities : Bhat et al. (2016) synthesized new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety and evaluated their in vivo anticonvulsant and anti-inflammatory activities. Some derivatives exhibited significant biological activities, underscoring the potential of such compounds in drug development (Bhat et al., 2016).
Studies on Molecular Interactions
- Fluorescence Quenching Mechanisms : The research by Geethanjali et al. (2015) on fluorescence quenching of boronic acid derivatives, including compounds with chloro and fluoro substitutions, provides insight into static quenching mechanisms and the influence of structural modifications on photophysical properties. This study is relevant for understanding the behavior of fluorescent molecules in various environments (Geethanjali et al., 2015).
Propriétés
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c12-9-6-7(13)4-5-8(9)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSJPTTZAVCTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



